molecular formula C22H28FNa2O8P B7888422 DEXAMETHASONE SODIUM PHOSPHATE

DEXAMETHASONE SODIUM PHOSPHATE

货号: B7888422
分子量: 516.4 g/mol
InChI 键: PLCQGRYPOISRTQ-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beta-Methasone disodium phosphate: is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is the disodium salt of the phosphate ester of beta-Methasone. This compound is widely used for its anti-inflammatory and immunosuppressive properties .

准备方法

Synthetic Routes and Reaction Conditions: Beta-Methasone disodium phosphate can be synthesized through the esterification of beta-Methasone with phosphoric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction typically involves the use of solvents such as methanol or ethanol and requires controlled temperatures to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of DEXAMETHASONE SODIUM PHOSPHATE involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as solvent extraction, crystallization, and purification to obtain the final product .

化学反应分析

Key Steps in Preparation ( ):

  • Ring-Opening Reaction :

    • Reactants : Dexamethasone acetate epoxy material, HF, DMF.

    • Conditions : -10°C to 0°C for 3 hours.

    • Product : Dexamethasone acetate solution.

  • Alkali-Catalyzed Hydrolysis :

    • Reactants : Dexamethasone acetate, Na₂CO₃, methanol.

    • Conditions : 20–30°C for 10 minutes.

    • Product : Dexamethasone.

  • Pyrophosphoryl Chloride Esterification :

    • Reactants : Dexamethasone, pyrophosphoryl chloride, tetrahydrofuran (THF).

    • Product : Dexamethasone phosphate.

  • Neutralization :

    • Reactants : Dexamethasone phosphate, NaOH, methanol.

    • Conditions : 20–30°C for 1 hour.

    • Product : Dexamethasone sodium phosphate (DSP).

Molar Ratios ( ):

Reaction StepMolar Ratio (Reactants)
Ring-Opening1.5 : 94 : 48 (Epoxy : HF : DMF)
Alkali Hydrolysis1.5 : 6 : 216 (Acetate : Na₂CO₃ : Methanol)
Esterification1 : 5 : 19 (Dexa : PCl₃ : THF)
Neutralization1 : 2 : 169 (Phosphate : NaOH : Methanol)

Degradation Under Stress Conditions

DSP undergoes degradation under extreme pH, oxidative, and thermal conditions:

Stability Data ( ):

Stress Condition% DSP Remaining (24 Hours)
pH 2 at 60°C96.3
pH 12 at 60°C44.9
3% H₂O₂ at 60°C32.4
3% H₂O₂ + Sunlight57.3
  • Mechanism :

    • Acidic Hydrolysis : Minimal degradation due to protonation of phosphate groups, stabilizing the molecule .

    • Alkaline Hydrolysis : Cleavage of the phosphate ester bond, leading to dexamethasone and inorganic phosphate .

    • Oxidative Degradation : Peroxide radicals attack the steroid backbone, forming unidentified polar products .

Thermal Decomposition ( ):

  • Products : Carbon dioxide, hydrogen fluoride, phosphorus oxides, and sodium oxides.

  • Conditions : Temperatures exceeding 200°C.

pH-Dependent Solubility and Reactivity

  • Solubility : ≥51.6 mg/mL in water due to ionic phosphate groups .

  • pH Sensitivity :

    • pKa Values : 1.8 (phosphate) and 6.4 (secondary hydroxyl) .

    • Ionization States :

      • pH < 3 : Neutral form (uncharged).

      • pH 3–6 : Monoanionic (DSP⁻).

      • pH > 6 : Dianionic (DSP²⁻) .

Spectroscopic Behavior ( ):

  • λ_max : 242.5 nm in phosphate buffer (pH 6).

  • Beer-Lambert Range : 2–50 μg/mL (r² = 0.999).

Stabilization in Formulations

  • Excipients : Glucose, sodium citrate, and edetate disodium are used to maintain stability in injectable solutions .

  • pH Adjustment : Buffered between 7.0–8.5 to prevent hydrolysis .

Reactivity with Oxidizing Agents

  • Sodium Sulfite : Added to formulations (1–1.5 mg/mL) to counteract peroxide-induced degradation .

Stereochemical Considerations

  • The 16α-methyl and 9α-fluoro groups in DSP enhance glucocorticoid receptor binding and metabolic stability compared to non-halogenated steroids .

科学研究应用

Intratympanic Therapy

DSP is widely used in intratympanic injections to treat conditions such as Meniere’s disease and idiopathic sudden sensorineural hearing loss. Studies have shown that DSP can effectively penetrate the inner ear when administered through this route, achieving therapeutic concentrations in perilymph fluid. A study demonstrated that dexamethasone-phosphate entered perilymph predominantly at the round window, with a slower entry rate compared to dexamethasone itself . Typical concentrations used range from 4 to 24 mg/mL depending on the condition being treated.

Intra-Erythrocyte Delivery

The ATTeST study evaluated the safety and efficacy of intra-erythrocyte delivery of DSP in children with ataxia telangiectasia, a disorder characterized by progressive neurodegeneration. The study involved a randomized controlled trial across multiple centers, assessing low and high doses of DSP against a placebo. While no significant differences were found in efficacy, the study highlighted the potential for novel steroid delivery systems to minimize side effects associated with traditional corticosteroid therapies .

Ocular Applications via Microneedles

Recent advancements have introduced microneedle technology for delivering DSP in treating ocular diseases. This method allows for localized drug delivery while minimizing systemic exposure and improving patient compliance. A study indicated that microneedle devices could create micro-depots within ocular tissues, facilitating sustained release of large molecules like DSP, thus enhancing therapeutic outcomes .

Data Tables

Application AreaDosage RangeAdministration RouteKey Findings
Intratympanic Therapy4 - 24 mg/mLIntratympanic injectionEffective for Meniere’s disease and hearing loss
Intra-Erythrocyte DeliveryLow: 5-10 mg, High: 14-22 mgIntravenousSafety established; efficacy not statistically significant
Ocular MicroneedlesVariableTransdermal via microneedlesSustained release; improved patient compliance

Case Study 1: Meniere’s Disease Treatment

A clinical trial involving patients with Meniere’s disease treated with intratympanic DSP showed significant improvement in auditory function and reduction in vertigo episodes. Patients received injections of DSP at concentrations ranging from 4 to 12 mg/mL, with higher doses correlating with better outcomes.

Case Study 2: Ataxia Telangiectasia

In the ATTeST study, children receiving intra-erythrocyte DSP reported improvements in neurological functioning despite not meeting primary efficacy endpoints. The safety profile was favorable, with no serious adverse events related to hyperglycemia or hypertension observed during the trial .

作用机制

Beta-Methasone disodium phosphate acts by binding to glucocorticoid receptors, leading to the activation or repression of specific genes involved in inflammatory and immune responses. The compound suppresses the production of pro-inflammatory cytokines and inhibits the migration of leukocytes to sites of inflammation. This results in reduced inflammation and immune response .

相似化合物的比较

  • Dexamethasone disodium phosphate
  • Prednisolone disodium phosphate
  • Hydrocortisone disodium phosphate

Comparison: Beta-Methasone disodium phosphate is unique due to its higher potency and longer duration of action compared to other glucocorticoids. It provides greater anti-inflammatory activity with fewer side effects related to sodium and water retention .

生物活性

Dexamethasone sodium phosphate (DSP) is a potent synthetic glucocorticoid that exhibits significant anti-inflammatory and immunosuppressive properties. This article delves into the biological activity of DSP, highlighting its pharmacokinetics, therapeutic applications, and relevant case studies.

Pharmacokinetics

This compound is characterized by its rapid absorption and high bioavailability. The pharmacokinetic profile varies significantly depending on the route of administration:

  • Intravenous (IV) Administration : A study demonstrated that after IV administration of 0.17 mg/kg, the median plasma concentration of dexamethasone was 0.12 mg/L, while perilymph concentration was notably lower compared to intratympanic delivery .
  • Intratympanic (IT) Administration : In contrast, IT administration resulted in a median perilymph concentration of 1.4 mg/L, approximately 88-fold higher than that observed with IV administration . This highlights the efficiency of IT delivery in achieving localized therapeutic concentrations.

This compound exerts its effects primarily through the glucocorticoid receptor (GR). Upon binding to GR, it modulates gene expression involved in inflammatory responses, leading to:

  • Inhibition of pro-inflammatory cytokines : DSP reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha.
  • Suppression of immune cell activation : It inhibits T-cell proliferation and reduces B-cell activity.

Therapeutic Applications

This compound is employed in various clinical settings:

  • Ophthalmology : A study involving patients with neovascular age-related macular degeneration (AMD) showed that intravitreal injections of DSP combined with bevacizumab significantly improved visual acuity and reduced retinal thickness over six months . The mean visual acuity improved from 0.9 to 0.53 logMAR (p = 0.001).
  • Musculoskeletal Disorders : Clinical studies have explored iontophoretic delivery methods for DSP in treating inflammatory musculoskeletal conditions. Despite subjective positive outcomes reported in many studies, the evidence supporting this delivery method remains limited due to variability in study designs .

Case Studies

  • Intravitreal Injection for AMD :
    • Participants : 30 eyes from 27 patients.
    • Treatment : Intravitreal DSP (0.2 mg) + bevacizumab (1.25 mg).
    • Results : Significant reduction in mean retinal thickness from 423.5 μm to 228.2 μm and improvement in visual acuity from 0.9 logMAR to 0.53 logMAR after six months .
  • Iontophoresis for Musculoskeletal Pain :
    • Various studies have reported subjective improvements in pain management using iontophoretic delivery of DSP; however, consistent clinical efficacy has not been established due to differing methodologies and outcomes across studies .

属性

IUPAC Name

disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCQGRYPOISRTQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FNa2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DEXAMETHASONE SODIUM PHOSPHATE
Reactant of Route 2
DEXAMETHASONE SODIUM PHOSPHATE
Reactant of Route 3
DEXAMETHASONE SODIUM PHOSPHATE
Reactant of Route 4
DEXAMETHASONE SODIUM PHOSPHATE
Reactant of Route 5
DEXAMETHASONE SODIUM PHOSPHATE
Reactant of Route 6
DEXAMETHASONE SODIUM PHOSPHATE

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。